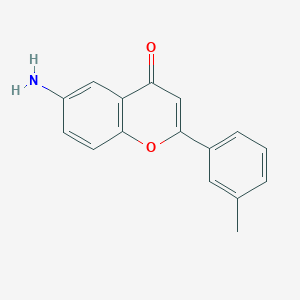

6-amino-2-(3-methylphenyl)-4H-chromen-4-one

Description

BenchChem offers high-quality 6-amino-2-(3-methylphenyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-(3-methylphenyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-(3-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCDWXANMGPIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacophore Modeling of 6-Amino-Flavones as Kinase Inhibitors

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This makes them prime targets for therapeutic intervention. Flavonoids, a class of natural polyphenolic compounds, have emerged as a promising scaffold for kinase inhibitor design due to their inherent ability to interact with the ATP-binding site of kinases.[1][2] The synthetic introduction of an amino group, specifically creating 6-amino-flavones, offers a vector for modifying physicochemical properties and exploring new interactions to enhance potency and selectivity.[3] This technical guide provides a comprehensive, field-proven workflow for the development and application of pharmacophore models to discover and optimize novel 6-amino-flavone-based kinase inhibitors. We will dissect both ligand- and structure-based methodologies, emphasizing the rationale behind experimental choices and the critical importance of rigorous model validation to ensure scientific integrity.

Part 1: Foundational Principles

The Protein Kinase ATP-Binding Site: A Privileged Target

Protein kinases transfer a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction.[4] Most kinase inhibitors are designed to be ATP-competitive, targeting the well-characterized ATP-binding pocket.[4][5] Understanding the key features of this site is paramount for rational drug design.

-

Hinge Region: A flexible loop connecting the N- and C-lobes of the kinase domain. It typically forms one to three crucial hydrogen bonds with the adenine ring of ATP, and inhibitors must mimic this interaction.

-

Hydrophobic Pockets: Several hydrophobic regions exist within the ATP site that can be exploited to achieve potency and selectivity.

-

DFG Motif: The Asp-Phe-Gly motif at the start of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) dramatically alters the shape of the binding pocket, a feature exploited by Type II inhibitors for enhanced selectivity.[4]

-

Solvent-Exposed Region: Offers opportunities for chemical modifications to improve solubility and other pharmacokinetic properties.

The goal of a pharmacophore model is to distill these complex interactions into a simple, 3D representation of essential chemical features required for binding.

The 6-Amino-Flavone Scaffold: A Basis for Design

The flavonoid core structure, with its C6-C3-C6 ring system, is a "privileged scaffold" in medicinal chemistry. Structure-activity relationship (SAR) studies have revealed several key aspects for kinase inhibition:

-

The C2-C3 double bond is often important for maintaining the planarity of the scaffold, which facilitates optimal interactions within the flat ATP-binding site.[6]

-

Hydroxyl groups, particularly on the B-ring at the 3' and 4' positions, frequently act as hydrogen bond donors or acceptors, contributing significantly to binding affinity.[6][7][8]

-

The introduction of an amino group, as in 6-aminoflavone, provides a basic nitrogen atom that can act as a hydrogen bond acceptor or donor, potentially forming new, favorable interactions with the kinase target.[3] This modification also significantly alters the electronic properties and potential metabolic pathways of the parent flavone.

Core Concepts of Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[9] It is not a real molecule but a model that encodes the essential features for activity.[10]

There are two primary strategies for generating a pharmacophore model, the choice of which depends entirely on the available data.[9][11]

-

Ligand-Based Modeling: Employed when a set of active molecules is known, but the 3D structure of the target protein is unavailable. The model is built by aligning the structures of active compounds and identifying the common chemical features responsible for their activity.[9][12]

-

Structure-Based Modeling: Utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available. The model is derived directly from the key interaction points between the protein and a bound ligand within the active site.[4][9]

Part 2: A Validated Workflow for Pharmacophore Model Generation

This section details the step-by-step protocols for generating robust and predictive pharmacophore models. The causality behind each step is explained to ensure a deep understanding of the process.

Workflow Overview

The overall process, from initial data collection to a validated model ready for virtual screening, involves a series of critical decisions and validation checkpoints.

Caption: High-level workflow for pharmacophore model generation and application.

Protocol: Ligand-Based Pharmacophore Modeling

This approach is predicated on the principle that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.[9]

Step 1: Curate a High-Quality Training Set

-

Action: Compile a dataset of 6-amino-flavone analogues with experimentally determined inhibitory activities (e.g., IC50 values) against the kinase of interest. The set should include highly active compounds (typically 15-30) and, if available, inactive compounds.

-

Causality: The training set is the foundation of the model. The inclusion of only highly active compounds ensures the model identifies features essential for potent activity.[4] Inactive compounds can be used later to define excluded volumes—regions in space where substituents would cause a loss of activity.[4] The structural diversity of the training set is crucial for the model's ability to identify hits from different chemical series.

Step 2: Generate Conformers

-

Action: For each molecule in the training set, generate a diverse and energetically realistic set of 3D conformations.

-

Causality: Ligands are flexible and adopt a specific "bioactive" conformation upon binding to the target. Since this conformation is unknown a priori, a thorough conformational search is required to ensure the bioactive conformer is included for subsequent alignment.

Step 3: Generate and Score Pharmacophore Hypotheses

-

Action: Use a hypothesis generation algorithm (e.g., HipHop in Catalyst, PHASE) to identify common chemical features among the low-energy conformers of the active compounds.[4] The software will generate multiple potential pharmacophore models (hypotheses).

-

Causality: The algorithm seeks the best 3D arrangement of features that can be mapped onto the most active molecules. Each hypothesis is scored based on how well it maps to the active compounds and how it deviates from inactive ones.

Step 4: Rigorous Model Validation

-

Action: This is the most critical step to ensure the model is predictive, not merely descriptive. A self-validating system requires multiple checks.

-

Test Set Validation: A set of known active compounds, not used in the training set, is used to challenge the model.[13] The model should be able to identify these compounds as active.

-

Decoy Set Validation: A large set of "decoy" molecules (compounds with similar physicochemical properties to the actives but with different topologies, presumed to be inactive) is screened.[13] A good model will have a high enrichment factor (EF), meaning it preferentially selects active compounds over decoys.

-

Fischer's Randomization Test: The biological activities of the training set molecules are shuffled, and new hypotheses are generated. The statistical significance of the original hypothesis is confirmed if it is consistently better than the models generated from randomized data.

-

-

Causality: Validation ensures the model has captured true structure-activity relationships and is not a result of chance correlation. A validated model can be trusted to screen large databases for novel, active compounds.[14]

Protocol: Structure-Based Pharmacophore Modeling

This method leverages the known 3D structure of the protein's active site to define the key interaction points.

Step 1: Prepare the Protein Structure

-

Action: Obtain a high-resolution crystal structure of the target kinase, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). Prepare the structure by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and optimizing the hydrogen bond network.

-

Causality: The raw PDB file is an experimental model and not directly usable for computation. This preparation step corrects potential errors and ensures a chemically correct representation of the binding site, which is essential for accurately identifying interaction points.

Step 2: Identify Key Interactions

-

Action: Analyze the interactions between the protein and the co-crystallized ligand (or use a computational probe if the structure is apo). Identify all hydrogen bonds, hydrophobic contacts, and aromatic interactions in the ATP-binding pocket.

-

Causality: These experimentally observed interactions are the most reliable source of information for what is required for a ligand to bind. They form the direct basis for the pharmacophore features. For example, a hydrogen bond with a backbone amide in the hinge region will be translated into a hydrogen bond acceptor feature in the model.[4]

Caption: Key interactions defining a structure-based pharmacophore.

Step 3: Generate and Refine the Pharmacophore Model

-

Action: Convert the identified interaction points into pharmacophore features (e.g., Hydrogen Bond Acceptor, Hydrophobic, Aromatic Ring). Add excluded volume spheres to represent the space occupied by the protein, preventing clashes.

-

Causality: The resulting model is a 3D query that perfectly represents the binding requirements of the active site. The excluded volumes are critical for increasing the model's specificity, ensuring that hits not only have the right features but also the correct size and shape to fit the pocket.[4]

Step 4: Validation

-

Action: Even a structure-based model requires validation. Screen a database containing known inhibitors and a set of decoys.

-

Causality: This step confirms that the model, derived from a single static crystal structure, is capable of identifying a diverse range of known active compounds and is not overly biased towards the co-crystallized ligand.

Part 3: Application in Virtual Screening

The primary application of a validated pharmacophore model is to perform virtual screening (VS) to identify novel hit compounds from large chemical libraries.[11][15]

Protocol: Pharmacophore-Based Virtual Screening

Step 1: Database Preparation

-

Action: Select and prepare one or more compound databases (e.g., Enamine, ZINC, Specs, or an in-house collection). For each molecule, a 3D multi-conformer representation must be generated.

-

Causality: The pharmacophore query is a 3D model, so it must be searched against 3D representations of the database molecules. Because a single static conformation may not match the query, a pre-generated set of diverse conformers for each library compound dramatically increases the chances of finding a hit.

Step 2: The Screening Cascade

-

Action: Use the validated pharmacophore model as a 3D query to rapidly screen the prepared database. This process filters out the vast majority of compounds that do not match the required features and their spatial arrangement.

-

Causality: Pharmacophore screening is computationally inexpensive and serves as an effective first-pass filter to enrich the proportion of potentially active molecules from millions to a few thousand.[16]

Step 3: Hit Filtering and Post-Processing

-

Action: The initial hit list from the pharmacophore screen must be refined.

-

Fitness Score Ranking: Rank hits based on how well they fit the pharmacophore query.[17]

-

Molecular Docking: Subject the top-ranking hits to molecular docking into the kinase active site. This provides a more detailed, physics-based scoring of the binding pose and interactions.

-

ADME-Tox & Physicochemical Filtering: Analyze the hits for drug-like properties (e.g., Lipinski's Rule of Five) and potential toxicity liabilities using computational models.[11]

-

-

Causality: This multi-step cascade ensures that the final candidates selected for experimental testing not only have a high probability of being active (from pharmacophore and docking) but also possess favorable properties to be developed into drugs.

Data Presentation and Analysis

Quantitative data from the screening process should be clearly organized for decision-making.

Table 1: Pharmacophore Model Validation Metrics

| Metric | Description | Good Value | Rationale |

|---|---|---|---|

| Goodness of Hit (GH) Score | A scoring function that considers the percentage of actives found, the enrichment of actives, and the total hits. | > 0.7 | Indicates a model is very good at discriminating actives from inactives.[18] |

| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database. | > 1.0 (High as possible) | Measures the model's ability to enrich the hit list with active compounds compared to a random selection.[16] |

| ROC Curve AUC | Area Under the Curve for a Receiver Operating Characteristic plot. | > 0.7 | Represents the model's ability to distinguish between active and inactive classes across all thresholds.[19] |

Table 2: Example Virtual Screening Hit List (Post-Filtering)

| Hit ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Predicted LogP |

|---|---|---|---|---|---|---|

| ZINC12345 | 4.85 | -9.2 | 345.4 | 2 | 4 | 2.8 |

| ENM67890 | 4.79 | -8.8 | 380.2 | 1 | 5 | 3.1 |

| ... | ... | ... | ... | ... | ... | ... |

Conclusion and Authoritative Perspective

Pharmacophore modeling is a powerful, efficient, and well-established computational strategy that serves as a cornerstone of modern drug discovery.[10] When applied to a promising chemical scaffold like the 6-amino-flavones for a high-value target class like protein kinases, it provides a rational and accelerated pathway to novel therapeutic leads.

The key to success, however, does not lie in the simple application of software but in the scientific rigor of the process. A model is only as good as the data used to build it and the stringency of its validation. By adopting a self-validating system—incorporating test sets, decoy sets, and statistical validation—researchers can have high confidence that the virtual hits produced have a strong likelihood of translating into tangible, experimentally confirmed activity. This guide provides the framework and the field-proven insights necessary to execute such a project with scientific integrity, ultimately bridging the gap between computational prediction and therapeutic reality.

References

-

Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. Available at: [Link]

-

Twesigamire, B., Tukulula, M., & Tselanyane, M. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Available at: [Link]

-

Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Bentham Science. Available at: [Link]

-

Lee, J. H., & Kim, C. (2020). Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity relationships. PubMed. Available at: [Link]

-

Schuster, D., & Wolber, G. (2010). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Available at: [Link]

-

Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry. Available at: [Link]

-

Song, H., Li, Y., Wang, K., Zhang, A., & Yuan, Y. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. Available at: [Link]

-

Rácz, A., Bajusz, D., & Héberger, K. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Available at: [Link]

-

Voronkov, A., & Khlebnikov, A. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PMC. Available at: [Link]

-

Pintro, A., & Tieles, F. (2022). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Publications. Available at: [Link]

-

Dr. Ammad Ismail. (2022). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. Available at: [Link]

-

Loaiza-Ceballos, D. F., & Ceron-Carrasco, J. P. (2016). Flavonoids as CDK1 Inhibitors: Insights in Their Binding Orientations and Structure-Activity Relationship. NIH. Available at: [Link]

-

A-Z Chemistry. (2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. YouTube. Available at: [Link]

-

Langer, T., & Hoffmann, R. D. (2006). Chapter 3: Pharmacophore-based Virtual Screening in Drug Discovery. Books. Available at: [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

-

Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

-

Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. PubMed. Available at: [Link]

-

Kim, H. J., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. Available at: [Link]

-

Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling – Protac. Drug Discovery Pro. Available at: [Link]

-

Agullo, G., et al. (1997). Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition. PubMed. Available at: [Link]

-

Teng, C., et al. (2008). Structure−Activity Relationships of Flavonoids as Potential Inhibitors of Glycogen Phosphorylase. ACS Publications. Available at: [Link]

-

Ahmad, S., et al. (2023). 6-Aminoflavone Activates Nrf2 to Inhibit the Phospho-JNK/TNF-α Signaling Pathway to Reduce Amyloid Burden in an Aging Mouse Model. PMC. Available at: [Link]

-

Ahmad, S., et al. (2023). 6-Aminoflavone Activates Nrf2 to Inhibit the Phospho-JNK/TNF-α Signaling Pathway to Reduce Amyloid Burden in an Aging Mouse Model. PubMed. Available at: [Link]

-

Gendrisch, F., et al. (2023). Therapeutic Perspectives of Aminoflavonoids—A Review. MDPI. Available at: [Link]

-

Wu, J., et al. (2012). Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms. MDPI. Available at: [Link]

-

Uddin, M. J., et al. (2021). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. PubMed. Available at: [Link]

-

Pintro, A., & Tieles, F. (2022). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. PMC. Available at: [Link]

-

Al-Qtaish, N., et al. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. PubMed. Available at: [Link]

-

Hilaris Publisher. (n.d.). Pharmacophore Modeling: A Cornerstone of Drug Discovery. Hilaris Publisher. Available at: [Link]

-

Tang, Y., et al. (2024). Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase. MDPI. Available at: [Link]

Sources

- 1. Flavonoids as CDK1 Inhibitors: Insights in Their Binding Orientations and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. dovepress.com [dovepress.com]

- 12. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 13. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 15. youtube.com [youtube.com]

- 16. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Binding Affinity of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one to Protein Targets

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, to its potential protein targets. We will delve into the scientific rationale behind target selection, provide detailed experimental protocols for binding affinity determination, and discuss the interpretation of the resulting data. This document is designed to be a practical and scientifically rigorous resource, emphasizing the principles of self-validating experimental systems.

Introduction: The Therapeutic Potential of the 4H-Chromen-4-one Scaffold

The 4H-chromen-4-one, or flavone, scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of naturally occurring and synthetic compounds with significant biological activities.[1][2] This structural motif is a common feature in flavonoids, which are well-documented as inhibitors of various protein kinases.[3][4][5] Furthermore, synthetic modifications to the chromenone core have yielded potent and selective modulators of other important drug targets, including sigma receptors and cyclooxygenase (COX) enzymes.[6][7][8][9]

The subject of this guide, 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, is a synthetic derivative designed to explore new chemical space within this versatile scaffold. The introduction of an amino group at the 6-position and a 3-methylphenyl group at the 2-position presents unique opportunities for molecular interactions with protein targets, potentially leading to novel therapeutic agents.

Hypothesis-Driven Target Selection

Based on the extensive literature surrounding the 4H-chromen-4-one scaffold, we can formulate a rational, hypothesis-driven approach to identifying potential protein targets for 6-amino-2-(3-methylphenyl)-4H-chromen-4-one.

Primary Hypothesized Targets: Sigma Receptors (σ1 and σ2)

Rationale: Numerous studies have demonstrated that derivatives of 6-aminoalkoxy-4H-chromen-4-one exhibit high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[6][8][10] These receptors are implicated in a range of neurological and psychiatric disorders, as well as in cancer, making them attractive therapeutic targets. The 6-amino substitution on our compound of interest strongly suggests the potential for interaction with these receptors.

Secondary Hypothesized Targets: Protein Kinases

Rationale: The foundational flavone structure is a well-established ATP-competitive inhibitor of a broad spectrum of protein kinases.[1][3][4][5] The 2-phenyl ring is a common feature in many kinase inhibitors, and the specific substitution pattern of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one may confer selectivity towards certain kinase families. Key kinase targets to investigate include:

-

Tyrosine Kinases: Such as Src family kinases (e.g., Lck, Fyn), Epidermal Growth Factor Receptor (EGFR), and others involved in cell signaling and proliferation.[3][4]

-

Serine/Threonine Kinases: Including PIM-1 kinase, Glycogen Synthase Kinase 3β (GSK-3β), and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and apoptosis.[4][11]

Experimental Protocols for Binding Affinity Determination

The following sections provide detailed, step-by-step methodologies for assessing the binding affinity of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one to its hypothesized protein targets.

Radioligand Binding Assays for Sigma Receptors

Principle: This technique directly measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from its receptor. The resulting data allows for the determination of the inhibition constant (Ki), a measure of the compound's binding affinity.

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cell lines overexpressing either the human σ1 or σ2 receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes and wash to remove cytosolic components.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2).

-

A dilution series of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

Membrane homogenate.

-

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Kinase Inhibition Assays

Principle: A variety of assay formats can be used to measure kinase activity, most of which involve quantifying the phosphorylation of a substrate. The inhibitory potential of the test compound is determined by its ability to reduce this phosphorylation.

Experimental Workflow:

Sources

- 1. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. mdpi.com [mdpi.com]

- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4 H-chromen-4-ones for sigma 1/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy [frontiersin.org]

History and discovery of amino-substituted chromen-4-one derivatives

An In-Depth Technical Guide to the History, Discovery, and Therapeutic Potential of Amino-Substituted Chromen-4-One Derivatives

Authored by Gemini, Senior Application Scientist

Foreword

The chromen-4-one scaffold, a benzopyran derivative featuring a keto group on the pyran ring, represents a quintessential "privileged structure" in the landscape of medicinal chemistry.[1][2][3] Its presence in a vast number of naturally occurring flavonoids and its inherent versatility for chemical modification have cemented its status as a foundational building block for drug discovery. This guide delves into a specific, synthetically derived class of these compounds: the amino-substituted chromen-4-one derivatives. Unlike many of their naturally occurring flavonoid cousins, these compounds, particularly aminoflavones, are products of chemical synthesis, born from the pursuit of enhanced pharmacological activity.[4] The introduction of the amino functional group unlocks new possibilities for molecular interactions, significantly broadening the therapeutic potential of the chromone core. We will journey through the history of their discovery, dissect the key synthetic strategies that bring them to life, and explore their diverse mechanisms of action across critical therapeutic areas, from oncology to neurodegenerative disease.

A Historical Perspective: From Natural Origins to Synthetic Innovation

The story of chromones in medicine begins with natural products. One of the first to be used clinically was Khellin, extracted from the plant Ammi visnaga, which demonstrated potent pharmacological effects.[5] This and other naturally occurring flavonoids laid the groundwork for understanding the biological significance of the C6-C3-C6 framework.[4][6] However, the limitations of natural sourcing and the desire to fine-tune biological activity led chemists to the laboratory bench.

The development of synthetic aminoflavonoids marked a pivotal shift. Researchers recognized that the addition of a nitrogen-containing moiety could dramatically alter the physicochemical properties of the parent flavonoid, potentially enhancing bioavailability, target specificity, and overall efficacy.[4] This led to the exploration of various synthetic routes to introduce amino groups at different positions of the chromen-4-one nucleus, giving rise to a new generation of compounds with a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, anti-inflammatory, and enzyme-inhibitory actions.[4][7]

Foundational Synthetic Methodologies

The synthesis of amino-substituted chromen-4-ones is not a monolithic process. The choice of strategy is dictated by the desired substitution pattern and the available starting materials. Below are key, field-proven methodologies that have become staples in the synthesis of these valuable compounds.

Methodology A: Claisen-Schmidt Condensation and Oxidative Cyclization

This classical approach is fundamental for creating the flavone backbone, which can then be further modified. It begins with a base-catalyzed condensation between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde to form a chalcone, which is then cyclized.

Experimental Protocol: Synthesis of a Flavone Precursor

-

Step 1: Chalcone Formation. To a solution of 2'-hydroxyacetophenone (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol, add a catalytic amount of a strong base (e.g., 50% aqueous KOH).

-

Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Isolation. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated chalcone is filtered, washed with water until neutral, and dried.

-

Step 4: Oxidative Cyclization. Dissolve the purified chalcone in a suitable solvent like DMSO. Add a catalyst such as iodine (I₂) and heat the mixture. The iodine facilitates the oxidative cyclization to the flavone core.[8]

-

Step 5: Purification. After cooling, the product is isolated by precipitation with water, filtered, and purified by recrystallization or column chromatography.

Causality Note: The choice of a strong base in Step 1 is critical to deprotonate the methyl group of the acetophenone, initiating the condensation. The use of iodine in Step 4 is an efficient method for the dehydrogenation required to form the stable aromatic pyrone ring of the flavone.[8]

Methodology B: Nucleophilic Substitution on a Pre-formed Chromone Core

This method is highly effective for introducing an amino group at the C4 position. It typically involves the synthesis of a 4-chloro derivative, which then serves as an electrophile for reaction with various amines.

Experimental Protocol: Synthesis of 4-Amino-2H-benzo[h]chromen-2-one Analogs[9]

-

Step 1: Chlorination. Treat the starting 4-hydroxybenzochromenone with a chlorinating agent such as phosphoryl chloride (POCl₃) to afford the corresponding 4-chlorobenzochromenone.[9]

-

Step 2: Amination. React the 4-chloro derivative with the desired primary or secondary amine (1.2 eq) in a suitable solvent like DMF or ethanol.

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The final compound is purified using column chromatography.

Causality Note: The electron-withdrawing nature of the carbonyl group and the aromatic system makes the C4 position susceptible to nucleophilic attack once a good leaving group like chloride is installed. This two-step process allows for the modular synthesis of a diverse library of N-substituted analogs by simply varying the amine used in the second step.[9]

General Synthetic Workflow Diagram

Caption: Key synthetic routes to amino-substituted chromen-4-ones.

Therapeutic Applications and Biological Mechanisms

The true value of amino-substituted chromen-4-ones lies in their diverse and potent biological activities. The strategic placement of the amino group facilitates critical interactions with biological targets, leading to applications in several major disease areas.

Anticancer Activity

This is one of the most extensively studied areas for these derivatives. They exhibit potent cytotoxic effects against a broad range of cancer cell lines through multiple mechanisms of action.[9][10][11]

Mechanism 1: Telomerase Inhibition via Dyskerin Regulation

Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, making it a prime therapeutic target. Certain trimethoxyphenyl-4H-chromen derivatives have been identified as potent telomerase inhibitors.[12] Their mechanism involves downregulating the expression of dyskerin, a protein essential for the stability and function of the telomerase complex.[12]

Caption: Inhibition of telomerase by downregulating dyskerin expression.

Mechanism 2: Tubulin Polymerization Inhibition

The microtubule network is vital for cell division, making it a validated target for anticancer drugs. Novel chromene derivatives have been shown to act as weak tubulin polymerization inhibitors, yet they exhibit very strong cytotoxicity in cellular assays, suggesting that they may have additional, undiscovered mechanisms of action that contribute to their potent anticancer effects.[10]

Quantitative Data: In Vitro Anticancer Activity

| Compound Reference | Cancer Cell Line | IC₅₀ / ED₅₀ (µM) | Mechanism of Action | Source |

| 4e | A172 (Human Glioma) | 0.0074 | Tubulin Polymerization | [10] |

| 4a | A375 (Melanoma) | 0.13 | Tubulin Polymerization | [10] |

| 18 (4'-methoxyphenyl) | Various | 0.01 - 0.17 | Not specified | [9] |

| 24 (3'-methylphenyl) | Various | 0.01 - 0.17 | Not specified | [9] |

| 5i | Hela, SMMC-7721, etc. | Potent | Telomerase Inhibition | [12] |

| C15H29O5N3 Derivative | Human Colon Carcinoma | 9.68 (µg/ml) | Not specified | [11] |

Enzyme Inhibition

The chromen-4-one scaffold is adept at fitting into the active sites of various enzymes, and the addition of an amino group can provide crucial hydrogen bonding or electrostatic interactions to enhance inhibitory potency.

-

Sirtuin 2 (SIRT2) Inhibition: A series of chroman-4-one derivatives have been developed as potent and selective SIRT2 inhibitors, with IC₅₀ values in the low micromolar range.[1] SIRT2 is implicated in neurodegenerative diseases, making these compounds valuable research tools and potential therapeutic leads.[1][13]

-

Cholinesterase Inhibition: Amino-7,8-dihydro-4H-chromenone derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[14] Structure-activity relationship (SAR) studies show that bulky substituents are more favorable for inhibiting the larger active site of BChE.[14]

-

Macrophage Migration Inhibitory Factor (MIF) Inhibition: Coumarin and chromen-4-one analogs have been discovered as some of the most potent inhibitors of the tautomerase activity of MIF, a proinflammatory cytokine.[15] X-ray crystallography has confirmed that these inhibitors bind directly to the enzyme's active site.[15]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Amino-substituted chromen-4-ones can intervene in inflammatory signaling cascades. Novel 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16][17]

TLR4/MAPK Signaling Pathway Inhibition

Lipopolysaccharide (LPS), a component of bacterial cell walls, activates TLR4, triggering a downstream cascade that results in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[17] Certain chromen-4-one derivatives can suppress this LPS-induced inflammation by inhibiting key proteins in this pathway.[16][17]

Caption: Inhibition of the TLR4/MAPK inflammatory pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is not merely a property of the core scaffold but is exquisitely tuned by the nature and position of its substituents.

-

The Amino Group: The position of the amino group is critical. For instance, in 4-amino-2H-benzo[h]chromen-2-one analogs, substitutions directly on the nitrogen atom were found to be critical for antitumor potency.[9]

-

Substituents on the A and B Rings: In the context of SIRT2 inhibition, larger, electron-withdrawing groups in the 6- and 8-positions of the chroman-4-one ring were found to be favorable for high potency.[1]

-

The C2-Position: For SIRT2 inhibitors, an alkyl chain with three to five carbons in the 2-position was also found to be crucial for high potency.[1]

-

Impact of Bulkiness: For cholinesterase inhibitors, the increased bulkiness of substituents favors interaction with the larger active site of BChE over AChE.[14]

These insights underscore a key principle in drug design: small structural modifications can lead to significant changes in biological activity and target selectivity, a principle that researchers leverage to optimize lead compounds.

Conclusion and Future Directions

The journey from naturally occurring chromones to the diverse and potent class of synthetic amino-substituted derivatives highlights a remarkable progression in medicinal chemistry. These compounds have demonstrated their worth as versatile scaffolds yielding potent anticancer agents, specific enzyme inhibitors, and novel anti-inflammatory molecules. The modularity of their synthesis allows for the rapid generation of diverse chemical libraries, ripe for screening against new and challenging biological targets.

Future research will likely focus on several key areas:

-

Mechanism Deconvolution: For compounds with potent activity but unclear mechanisms, further biological studies are needed to identify their precise molecular targets.

-

Improving "Drug-likeness": Efforts will continue to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their potential for clinical translation.

-

Exploring New Therapeutic Areas: The inherent bioactivity of the scaffold suggests that its potential is not yet fully tapped. Screening against targets in infectious diseases, metabolic disorders, and other areas could yield new breakthroughs.

The amino-substituted chromen-4-one derivative remains a vibrant and promising field of research, promising to deliver the next generation of targeted therapeutics for a host of human diseases.

References

-

Kulbacka, J., et al. (2022). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules, 27(19), 6395. [Link]

-

Nilsson, M. (2011). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

-

Ren, Q., et al. (2018). Novel Synthesis of Substituted Furo[3,2-c]chromen-4-ones via Four-component Reaction from Substituted Nitrostyrenes, Aromatic Aldehydes, Coumarins, and Ammonium Acetate. The Journal of Organic Chemistry, 83(21), 13239-13247. [Link]

-

Wang, L., et al. (2012). Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5737-5741. [Link]

-

Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7244-7253. [Link]

-

Loori, S., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Molecular Structure, 1305, 137735. [Link]

-

Akella, R., et al. (2012). New substituted 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(8), 2688-2692. [Link]

-

Sanghani, Y. J., et al. (2019). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Asian Journal of Chemistry, 31(6), 1461-1464. [Link]

-

Loori, S., et al. (2024). Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m. ResearchGate. [Link]

-

Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies, 18(4), 485-507. [Link]

-

Sönmez, M. G., et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 22(2), 362-370. [Link]

-

Emami, S., & Ghafouri, H. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Journal of the Iranian Chemical Society, 18, 2375-2403. [Link]

-

Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]

-

Xu, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. Molecules, 27(9), 2686. [Link]

-

El-Shafey, M. M., et al. (2021). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Applied Biochemistry and Biotechnology, 193(10), 3236-3249. [Link]

-

El-borai, M. A., et al. (2021). Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities. ResearchGate. [Link]

-

Noolvi, M. N., et al. (2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. ResearchGate. [Link]

-

Noolvi, M. N., et al. (2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2855-2859. [Link]

-

Boujlel, K., et al. (2011). Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Molecules, 16(11), 9493-9503. [Link]

-

Garland, A. (2001). The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. ResearchGate. [Link]

-

Senter, P. D., et al. (2002). Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography. Journal of Medicinal Chemistry, 45(17), 3624-3627. [Link]

-

Heynen, S., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega, 4(2), 4063-4081. [Link]

-

Wang, S., et al. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Bioorganic & Medicinal Chemistry Letters, 28(15), 2531-2536. [Link]

-

Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6546. [Link]

-

Paliwal, P., & Verma, A. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(2), 123-132. [Link]

-

Wikipedia. (n.d.). Chromone. Wikipedia. [Link]

-

Reyes-Gutiérrez, P. E., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(16), 4983. [Link]

-

Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2118. [Link]

-

Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2118. [Link]

-

Kamal, M., & Husain, A. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Journal of Heterocyclic Chemistry, 57(10), 3539-3561. [Link]

-

Wang, L., et al. (2015). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry, 80(20), 10234-10242. [Link]

-

Qub, M. A., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega, 7(32), 28283-28296. [Link]

-

Găină, A. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6546. [Link]

-

Asati, V., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1599. [Link]

-

Abdel-Gawad, H., et al. (2024). Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition. RSC Advances, 14(34), 24653-24666. [Link]

-

Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. ResearchGate. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

-

Saxena, R. N., et al. (1984). Anti-inflammatory and analgesic properties of four amino-acids. Indian Journal of Physiology and Pharmacology, 28(4), 299-305. [Link]

Sources

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [gupea.ub.gu.se]

- 14. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Computational docking studies of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one

An In-depth Technical Guide to Computational Docking Studies of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one

This guide provides a comprehensive, technically-grounded walkthrough for conducting computational molecular docking studies on 6-amino-2-(3-methylphenyl)-4H-chromen-4-one. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step. Our approach emphasizes scientific integrity, experimental causality, and authoritative grounding to ensure the production of reliable and interpretable results.

Section 1: Foundational Principles: The Ligand and the Method

The Chromen-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 4H-chromen-4-one core, a key component of the flavonoid family, is recognized as a "privileged structure" in drug discovery.[1][2] This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Chromone derivatives have been extensively investigated and have shown significant potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[1][2][3][4] The versatility of the chromone scaffold allows for substitutions at various positions, which can modulate its biological effects, making it an attractive starting point for the development of novel therapeutics.[1][2]

The subject of this guide, 6-amino-2-(3-methylphenyl)-4H-chromen-4-one, is a specific derivative. While literature on this exact molecule is sparse, its structural components suggest potential biological relevance. The 2-phenyl-4H-chromen-4-one framework is a common feature in compounds evaluated for anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5][6][7]

Molecular Docking: A Cornerstone of Modern Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[8][9] This method is fundamental to structure-based drug design, providing invaluable insights into binding affinity, interaction patterns, and the molecular basis of biological activity before committing to costly and time-consuming synthesis and in vitro testing.[8][10]

The process involves two primary stages:

-

Sampling: Generating a variety of possible binding poses of the ligand within the receptor's active site.[10]

-

Scoring: Evaluating and ranking these poses using a scoring function, which estimates the binding free energy. A more negative binding energy score typically indicates a more favorable binding interaction.[11][12][13]

This guide will navigate the complete workflow, from target selection to the final interpretation of results, providing a robust framework for your research.

Section 2: Pre-Computation Workflow: Preparing the Target and Ligand

The quality of a docking study's output is fundamentally dependent on the quality of its input. Meticulous preparation of both the protein receptor and the small molecule ligand is a non-negotiable prerequisite for obtaining meaningful results.

Target Selection: Identifying a Biologically Relevant Receptor

The first and most critical decision is the selection of a protein target. This choice must be hypothesis-driven, based on the known or predicted pharmacology of the ligand's structural class. Given that 2-phenyl-4H-chromen-4-one derivatives are known to possess anti-inflammatory properties, a logical and well-validated target is Cyclooxygenase-2 (COX-2) .[6][7] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

For this guide, we will use the crystal structure of human COX-2 in complex with a known inhibitor, available from the Protein Data Bank (PDB).

-

Selected Target: Human Cyclooxygenase-2 (COX-2)

-

PDB ID: 5IKR

Using a crystal structure that contains a co-crystallized ligand is highly advantageous. It allows for the validation of the docking protocol by "re-docking" the native ligand and comparing the predicted pose to the experimentally determined one. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[11][14]

Experimental Protocol: Receptor Preparation

This protocol outlines the essential steps for preparing the PDB structure for docking, typically performed using software like AutoDock Tools, UCSF Chimera, or Schrödinger Maestro.

Objective: To clean the PDB file, add missing atoms, and assign correct charges, creating a receptor file suitable for docking.

Step-by-Step Methodology:

-

Obtain the Crystal Structure: Download the PDB file (e.g., 5IKR) from the RCSB Protein Data Bank.

-

Isolate the Protein: Remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chains (e.g., Chain A) and any essential cofactors (in the case of COX-2, the HEME group is critical and should be retained).

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

-

Assign Atomic Charges: Compute and assign partial charges to all atoms in the protein. Gasteiger charges are a common and effective choice for this step.

-

Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens (those bonded to carbon) are often merged with their adjacent carbon atoms.

-

Save the Prepared Receptor: The final, processed structure should be saved in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock Vina.

Diagram: Protein Preparation Workflow A visual representation of the key steps in preparing a protein receptor for docking.

Caption: Workflow for preparing a protein receptor for molecular docking.

Experimental Protocol: Ligand Preparation

Proper preparation of the ligand is equally crucial. Its three-dimensional structure, protonation state, and charge distribution directly impact the docking outcome.

Objective: To generate a low-energy, 3D conformation of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one and prepare it in the PDBQT format.

Step-by-Step Methodology:

-

Generate 2D Structure: Draw the molecule in a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method. This step ensures the ligand is in a low-energy, sterically favorable conformation.

-

Define Torsional Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

-

Assign Charges: As with the protein, assign partial charges to the ligand atoms (e.g., Gasteiger).

-

Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Diagram: Ligand Preparation Workflow A flowchart detailing the process of preparing a small molecule for docking.

Caption: Workflow for preparing a small molecule ligand for molecular docking.

Section 3: The Docking Simulation

With the receptor and ligand prepared, the next stage is to define the search space and execute the docking algorithm.

Defining the Grid Box

The "grid box" is a three-dimensional cube that defines the search space for the docking simulation. The docking algorithm will only attempt to place the ligand within the confines of this box.

Causality Behind Grid Box Placement: The placement and size of the grid box are critical.

-

For a known binding site: The box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the PDB structure.

-

Size: The box must be large enough to encompass the entire active site and allow the ligand to rotate and translate freely, but not so large that it wastes computational resources searching irrelevant space. A typical approach is to ensure the box extends approximately 10-15 Å beyond the boundaries of the co-crystallized ligand.

Experimental Protocol: Running the Docking Simulation (AutoDock Vina)

Objective: To predict the binding pose and affinity of the ligand to the receptor.

Step-by-Step Methodology:

-

Load Prepared Files: Load the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files into the modeling software.

-

Configure the Grid Box:

-

Center the grid box on the active site of the COX-2 enzyme. For PDB ID 5IKR, this would be the celecoxib binding site.

-

Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it covers the entire binding pocket.

-

-

Set Docking Parameters:

-

Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the true binding minimum but also increase computation time. A value of 8 is a common starting point.

-

Number of Modes: Specify the number of binding poses to generate (e.g., 10).

-

-

Execute the Docking Run: Launch the docking simulation using a command-line interface or a graphical user interface.

-

Output: The program will generate an output file (e.g., results.pdbqt) containing the coordinates for the predicted binding poses and a log file with the corresponding binding affinity scores.

Section 4: Post-Computation Analysis and Interpretation

The output of a docking simulation is a set of poses and scores. The true scientific value is derived from a careful and critical analysis of this data.[11][12][14]

Analyzing Docking Scores

The primary quantitative output is the binding affinity, typically reported in kcal/mol.[11]

-

Interpretation: A more negative value signifies a stronger predicted binding affinity.

-

Self-Validation: It is crucial to compare the score of your test compound to that of a known inhibitor (a positive control) docked using the same protocol. This provides a benchmark for evaluating the potential potency of your compound.

Table 1: Example Docking Results for COX-2 (PDB: 5IKR)

| Compound | Binding Affinity (kcal/mol) | RMSD from Native Ligand (Å) | Key Interacting Residues |

| Celecoxib (Native Ligand, Re-docked) | -11.5 | 1.2 | His90, Arg513, Val523, Ser530 |

| 6-amino-2-(3-methylphenyl)-4H-chromen-4-one | -9.8 | N/A | His90, Arg513, Phe518, Ser530 |

| Ibuprofen (Known NSAID) | -7.5 | N/A | Arg120, Tyr355 |

Note: Data is illustrative. Actual results will vary based on the specific software and parameters used.

Visual Inspection and Interaction Analysis

A numerical score alone is insufficient. Visual inspection of the top-ranked poses is essential to ensure they are chemically and biologically plausible.[12][15]

Objective: To analyze the non-covalent interactions between the ligand and the protein active site.

Step-by-Step Methodology:

-

Load Results: Open the receptor PDBQT and the docking output file in a molecular visualization tool (e.g., Discovery Studio, PyMOL, UCSF Chimera).

-

Analyze the Top Pose: Focus on the pose with the best (most negative) binding affinity score.

-

Identify Key Interactions: Look for and analyze the following types of interactions:

-

Hydrogen Bonds: These are strong, directional interactions and are often critical for binding specificity. Identify the amino acid residues acting as donors or acceptors.[11]

-

Hydrophobic Interactions: Note how the non-polar parts of the ligand are situated within hydrophobic pockets of the active site.

-

Pi-Interactions: Look for Pi-Pi stacking (between aromatic rings) or Cation-Pi interactions.

-

Diagram: Decision Tree for Docking Result Analysis A logical flow for interpreting the output of a molecular docking simulation.

Caption: A structured approach for the analysis of molecular docking results.

Section 5: Conclusion and Future Perspectives

A computational docking study provides a powerful, hypothesis-generating framework. Based on our hypothetical analysis, 6-amino-2-(3-methylphenyl)-4H-chromen-4-one shows promising binding affinity for the COX-2 active site, engaging with key residues like His90 and Arg513. The predicted binding energy of -9.8 kcal/mol suggests it could be a potent inhibitor, warranting further investigation.

The trustworthiness of these in silico results is a starting point, not an endpoint. The logical next steps involve:

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

-

In Vitro Enzyme Inhibition Assays: To experimentally validate the predicted inhibitory activity against COX-2.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity, guided by the docking insights.

By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery pipeline, moving from promising hits to viable lead compounds with greater efficiency and confidence.

References

-

ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved February 15, 2026, from [Link]

-

Bentham Science. (2019, January 12). New chromenone derivatives as cholinesterase inhibitors and molecular docking studies. EurekAlert! Retrieved February 15, 2026, from [Link]

-

Journal of Pharmaceutical Research International. (n.d.). Basics, types and applications of molecular docking: A review. Retrieved February 15, 2026, from [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved February 15, 2026, from [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved February 15, 2026, from [Link]

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved February 15, 2026, from [Link]

-

Aryal, S. (2022, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved February 15, 2026, from [Link]

-

Kumar, P., & Kumar, A. (2023). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Results in Chemistry, 5, 100831. [Link]

-

Monatshefte für Chemie - Chemical Monthly. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Retrieved February 15, 2026, from [Link]

- James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry, 6(4), 115-118.

-

YouTube. (2022, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved February 15, 2026, from [Link]

-

Sivaprakash, P., Viji, A., Krishnaveni, S., Kavya, K. M., Lee, D., & Kim, I. (2023). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. ACS Omega. [Link]

-

Royal Society of Chemistry. (2021). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Retrieved February 15, 2026, from [Link]

-

Hinz, S., Craan, T., Renner, L., Wenzel, J., Lede, V., Junker, A., ... & Müller, C. E. (2019). Development of Chromen-4-one Derivatives as (Ant) agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS omega, 4(2), 4295-4309. [Link]

-

Arabian Journal of Chemistry. (2023). Chromenone-based GSK-3β inhibitors as potential therapeutic targets for cardiovascular diseases: In silico study, molecular dynamics, and ADMET profiles. Retrieved February 15, 2026, from [Link]

-

Kopylov, S., Do, D. H., Do, T. H. T., Nguyen, T. P., Nguyen, T. T. T., Le, T. M., ... & Kholturaev, B. (2022). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. bioRxiv. [Link]

-

Chemical Communications. (2023). (Thio)chromenone derivatives exhibit anti-metastatic effects through selective inhibition of uPAR in cancer cell lines: discovery of an uPAR-targeting fluorescent probe. Retrieved February 15, 2026, from [Link]

-

Asati, V., & Sharma, S. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Mini reviews in medicinal chemistry, 20(13), 1204–1229. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. Retrieved February 15, 2026, from [Link]

-

PubMed. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Retrieved February 15, 2026, from [Link]

-

Anaikutti, P., Mohankumar, K., Muthukumaran, J., & Rajagopalan, R. (2013). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. Medicinal Chemistry Research, 22(11), 5410-5421. [Link]

-

Asian Journal of Chemistry. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Retrieved February 15, 2026, from [Link]

-

PubMed. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][11][16]Oxazines, and Chromeno[2,3-d]Pyrimidines. Retrieved February 15, 2026, from [Link]

-

Al-Zandi, A. A., Alanazi, A. M., Allemailem, K. S., Al-Otaibi, T. M., Alrumaihi, F., Al-Badeeri, Z. A., ... & Ahmad, A. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. Journal of Infection and Public Health, 15(7), 786-794. [Link]

-

Global Substance Registration System. (n.d.). 2-(3-AMINOPHENYL)-6-METHYL-4H-CHROMEN-4-ONE. Retrieved February 15, 2026, from [Link]

-

Frontiers in Pharmacology. (2024). Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders. Retrieved February 15, 2026, from [Link]

-

PubMed. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved February 15, 2026, from [Link]

-

Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. S. (2014). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(7), 704–713. [Link]

-

Wang, D., Li, N., Wang, M., Wang, Y., & Yang, Y. (2023). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2124983. [Link]

-

Chemistry – A European Journal. (2020). Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (2017). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Retrieved February 15, 2026, from [Link]

-

Shin, D. S., Kim, M. S., Lee, Y. R., & Ahn, B. T. (2021). 3-(4-Methylphenyl)-4H-chromen-4-one. IUCrData, 6(7), x210590. [Link]

-

Molecules. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Retrieved February 15, 2026, from [Link]

-

Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 22(6), 993. [Link]

Sources

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. microbenotes.com [microbenotes.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]